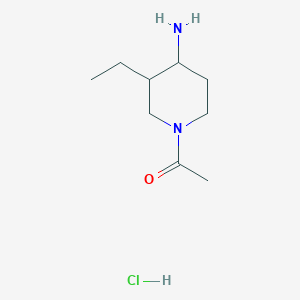

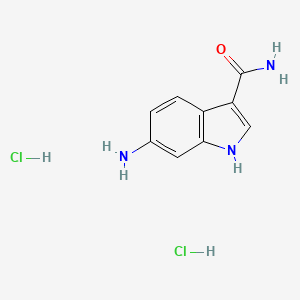

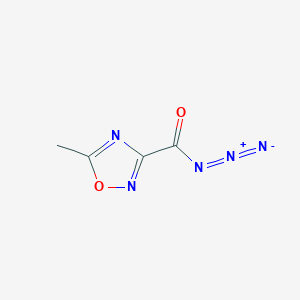

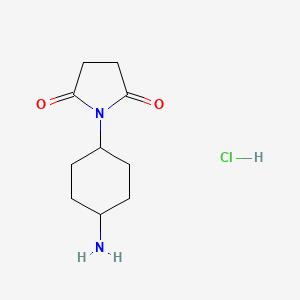

2-(Cyclopropanecarboxamido)isonicotinic acid

Overview

Description

“2-(Cyclopropanecarboxamido)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid or pyridine-4-carboxylic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .

Synthesis Analysis

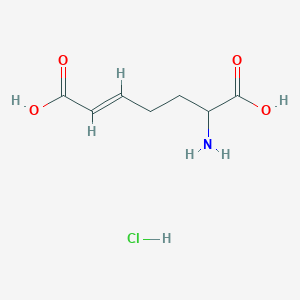

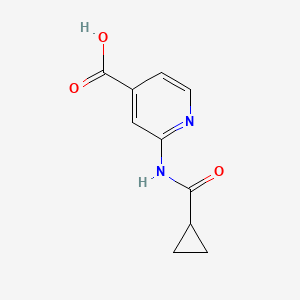

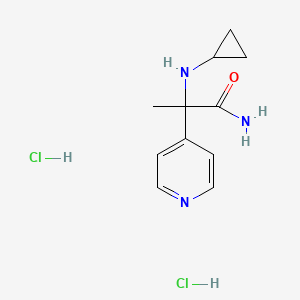

The synthesis of nonradioactive CMP was achieved by the coupling of 2-(cyclopropanecarboxamido) isonicotinic acid and 4-methoxypyridin-3-amine . Desmethyl-CMP was obtained by demethylation of CMP with BBr3 .Chemical Reactions Analysis

The radiochemical synthesis of [11C]CMP was optimized and automated on a GE-FX2MeI/FX2M radiochemistry module by alkylating the corresponding desmethyl-CMP precursor with [11C]MeI in DMF in presence of NaOH .Physical And Chemical Properties Analysis

Isonicotinic acid, from which “2-(Cyclopropanecarboxamido)isonicotinic acid” is derived, is a white to off-white crystalline solid with a molar mass of 123.111 g·mol−1 . It has a melting point of 310 °C (590 °F; 583 K) and sublimes .Scientific Research Applications

2-(Cyclopropanecarboxamido)isonicotinic acid: A Comprehensive Analysis

Organic Synthesis: This compound can serve as an organocatalyst in multi-component condensation reactions, which are pivotal in synthesizing complex heterocyclic compounds such as pyranopyrazoles . These reactions are fundamental in creating diverse molecular structures that can have various applications, including pharmaceuticals and agrochemicals.

Coordination Chemistry: As an organic ligand, 2-(Cyclopropanecarboxamido)isonicotinic acid can be used to prepare coordination polymers, such as copper (I) halide coordination polymers . These polymers have potential applications in materials science, including catalysis, gas storage, and separation technologies.

Radiopharmaceuticals: In the field of nuclear medicine, this compound has been used in the synthesis of nonradioactive ligands for positron emission tomography (PET) imaging agents . Such agents are crucial for diagnosing and monitoring various diseases, including neurological disorders and cancers.

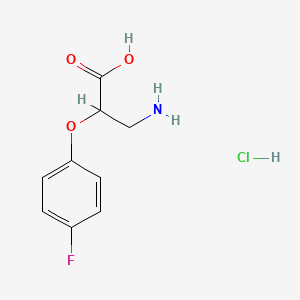

Medicinal Chemistry: The coupling of 2-(Cyclopropanecarboxamido)isonicotinic acid with other amines has been reported to yield compounds with high affinity for certain biological targets . These synthesized compounds can be further explored for their therapeutic potential against diseases where such targets are implicated.

Plant Immune System Induction: Derivatives of isonicotinic acid have shown efficacy in inducing plants’ natural immune systems . By extension, 2-(Cyclopropanecarboxamido)isonicotinic acid could be modified and applied in agricultural research to develop new plant protection strategies.

Safety and Hazards

While specific safety and hazard information for “2-(Cyclopropanecarboxamido)isonicotinic acid” is not available, it’s important to handle all chemicals with care. For instance, isonicotinic acid should be handled with personal protective equipment/face protection. Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Mechanism of Action

- Role : KatG activates isoniazid by forming a hypothetical isonicotinoyl anion or radical, which is essential for its antimycobacterial activity .

- Resulting Changes : This disruption weakens the mycobacterial cell wall, rendering the bacterium more susceptible to immune clearance and other antitubercular drugs .

Target of Action

Mode of Action

Biochemical Pathways

properties

IUPAC Name |

2-(cyclopropanecarbonylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9(6-1-2-6)12-8-5-7(10(14)15)3-4-11-8/h3-6H,1-2H2,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQJIXVJEGEZKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropanecarboxamido)isonicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1376629.png)